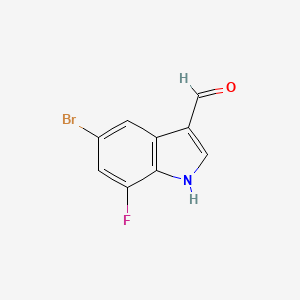

5-Bromo-7-fluoro-1h-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRAJDKNXNNRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7 Fluoro 1h Indole 3 Carbaldehyde

Precursor Synthesis and Halogenation Strategies

The construction of the 5-bromo-7-fluoroindole scaffold is the foundational stage of the synthesis. This requires either starting with a pre-halogenated precursor or applying regioselective halogenation techniques to an existing indole (B1671886) ring system.

Synthesis of Halogenated Indole Intermediates

The availability of appropriately substituted indole intermediates is crucial. Synthetic routes often begin with simpler, commercially available halogenated anilines or indoles.

5-Bromo-1H-indole: The synthesis of 5-bromoindole (B119039) can be achieved through the electrophilic bromination of indole. A common method involves a five-step route that includes sulfonation, acylation, bromination, deacetylation, and oxidative dehydrogenation to control the formation of bromo-isomers. Another approach starts with dissolving indole in an alcohol, reacting it with sodium bisulfite, followed by acylation with acetic anhydride. designer-drug.comgoogle.com The resulting intermediate is then dissolved in water and treated with bromine at low temperatures (0-5 °C) to introduce the bromine atom at the 5-position. designer-drug.comgoogle.com Subsequent hydrolysis with sodium hydroxide (B78521) yields the final 5-bromoindole product. designer-drug.com

7-Fluoro-1H-indole: This intermediate can be synthesized from 7-fluoroindole-2,3-dione. The synthesis involves a cyclization reaction in sulfuric acid, followed by purification. prepchem.com Alternatively, 7-fluoro-1H-indole can be prepared from 2-fluoro-6-methylaniline (B1315733) through a series of reactions. guidechem.com It serves as a key precursor for further functionalization. chemicalbook.combiosynth.com

5-Fluoro-1H-indole: Synthesis of this intermediate can be accomplished by reacting 4-fluoro-2-methyl-aniline with a Vilsmeier reagent, which leads to the formation of 5-fluoro-1H-indole-3-carbaldehyde. google.com The aldehyde group can then be removed if 5-fluoro-1H-indole is the desired intermediate for subsequent steps.

Regioselective Halogenation Approaches for Indole Ring System

Controlling the position of halogenation on the indole ring is paramount for the synthesis of specifically substituted compounds like 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. If the C3 position is blocked, substitution typically occurs at the C5 position on the benzene (B151609) ring portion.

Several methods have been developed to achieve regioselectivity:

Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes, such as RebH variants, offer excellent catalyst-controlled selectivity under environmentally benign conditions. frontiersin.org These enzymes can selectively introduce bromine at the C3 position of various indole derivatives. frontiersin.org

Superacid Catalysis: Using superacids like HF/SbF5 at low temperatures allows for site-selective halogenation of N-heterocycles. thieme-connect.com Protonation of the nitrogen substituent can direct halogenation to specific positions, and this method prevents polyhalogenation. thieme-connect.com

Oxidative Cyclization/Halogenation: 3-Haloindoles can be synthesized via a cascade reaction of 2-alkenylanilines mediated by reagents like phenyliodine(III) diacetate (PIDA) and lithium bromide (LiBr) or potassium iodide (KI). acs.org

Oxone-Halide System: A green chemistry approach utilizes an oxone-halide system for the halogenation of indoles. nih.gov By choosing an appropriate protecting group on the indole nitrogen, one can direct halogenation to either the C2 or C3 position. An electron-withdrawing group on the nitrogen enables C2 halogenation, while C3 halogenation can be achieved regardless of the protecting group's electronic nature. nih.gov

Below is a table summarizing various regioselective halogenation approaches.

Interactive Data Table: Regioselective Halogenation Methods for Indoles

| Method | Reagents | Position Selectivity | Key Features |

|---|---|---|---|

| Enzymatic Halogenation frontiersin.org | Halogenase (e.g., RebH variant), Halide Salt | Primarily C3 | Environmentally benign, high selectivity. |

| Superacid Catalysis thieme-connect.com | HF/SbF5, Halogen Source | meta-position (substrate dependent) | Prevents polyhalogenation, mild conditions. |

| Oxone-Halide System nih.gov | Oxone, Halide Salt (e.g., KBr, KCl) | C2 or C3 | Selectivity controlled by N-protecting group. |

Formylation Reactions for Indole-3-Carbaldehyde Moiety Introduction

The introduction of a formyl (aldehyde) group at the C3 position of the indole ring is a critical step in synthesizing the target compound. This transformation is typically achieved through electrophilic substitution.

Vilsmeier-Haack Formylation in the Synthesis of Indole-3-Carbaldehydes

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.ir The reaction typically introduces the formyl group at the C3 position of the indole ring.

The process involves the use of a Vilsmeier reagent, which is a chloromethyleneiminium salt. This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). sid.irsciencemadness.org The indole nucleus acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous basic work-up hydrolyzes this intermediate to yield the final indole-3-carbaldehyde. sid.ir This method is highly reliable for producing 3-formylindoles and has been successfully applied to synthesize various substituted indole-3-carbaldehydes, including 5-bromo and 7-fluoro derivatives. google.com A catalytic version of the Vilsmeier-Haack reaction has also been developed to avoid the use of stoichiometric and corrosive POCl₃. acs.org

Alternative Direct Formylation Methods for Indole Derivatives

While the Vilsmeier-Haack reaction is prevalent, several other methods for the direct formylation of indoles have been developed, often focusing on milder or more environmentally friendly conditions.

Iron-Catalyzed Formylation: An efficient method uses ferric chloride (FeCl₃) as a catalyst with formaldehyde (B43269) and aqueous ammonia, using air as the oxidant. organic-chemistry.org This approach is considered a greener alternative as it avoids hazardous reagents like POCl₃. organic-chemistry.org

Visible-Light-Mediated Formylation: This protocol employs eosin (B541160) Y as a photoredox catalyst, using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under visible light irradiation. thieme-connect.com It offers mild reaction conditions and high tolerance for various functional groups. thieme-connect.com

Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source under neat conditions at ambient temperature. acs.org

Duff Reaction: This reaction uses hexamethylenetetramine (HMT) in hot acetic acid to introduce a formyl group onto the indole ring, yielding indole-3-carboxaldehydes. sciencemadness.org

The following table compares different formylation methods for indoles.

Interactive Data Table: Comparison of Indole Formylation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Vilsmeier-Haack sid.ir | DMF, POCl₃ | High yield, reliable for C3-formylation. | Uses corrosive/toxic reagents. |

| Iron-Catalyzed organic-chemistry.org | FeCl₃, Formaldehyde, Air | Green, avoids harmful reagents. | High temperature required (130 °C). |

| Visible-Light-Mediated thieme-connect.com | Eosin Y, TMEDA, Air, Blue LED | Very mild conditions, green oxidant (air). | May require longer reaction times. |

Multi-Step Synthesis Pathways to this compound

The synthesis of this compound requires a logical sequence of reactions that combine halogenation and formylation. A plausible synthetic pathway would start with a precursor that already contains one of the required halogens.

A logical synthetic route is outlined below:

Start with 7-Fluoro-1H-indole: This commercially available or synthesized intermediate provides the fluorine atom at the correct position. prepchem.combiosynth.com

Regioselective Bromination: The next step is the introduction of a bromine atom at the C5 position. Direct bromination of 7-fluoro-1H-indole would need to be carefully controlled to achieve the desired regioselectivity. Given the directing effects of the indole nitrogen and the fluorine atom, electrophilic bromination would likely target the C3 and C5 positions. To ensure C5 bromination, the C3 position could be transiently protected before bromination, or reaction conditions could be optimized to favor C5 substitution.

Vilsmeier-Haack Formylation: With the 5-bromo-7-fluoro-1H-indole intermediate in hand, the final step is the introduction of the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the ideal choice for this transformation, as it reliably formylates the C3 position of the indole ring. sid.ir The reaction of 5-bromo-7-fluoro-1H-indole with DMF and POCl₃, followed by hydrolysis, would yield the target compound, this compound.

This proposed pathway is summarized in the table below.

Interactive Data Table: Proposed Synthesis Pathway

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Synthesis of Precursor | 2-Fluoro-6-nitrotoluene (example precursor) | (Various, e.g., Cadogan cyclization) | 7-Fluoro-1H-indole |

| 2 | Regioselective Bromination | 7-Fluoro-1H-indole | Brominating agent (e.g., NBS, Br₂) | 5-Bromo-7-fluoro-1H-indole |

This strategic combination of established synthetic methods allows for the efficient and controlled construction of the specifically substituted this compound.

An in-depth look at the advanced and sustainable synthetic methodologies for producing indole derivatives is crucial for modern organic chemistry. The focus here is on the creation of complex molecules like this compound, emphasizing efficiency and environmental responsibility.

Reactivity and Functionalization of 5 Bromo 7 Fluoro 1h Indole 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a primary site for reactions, readily undergoing condensation and reduction.

Condensation Reactions

The carbonyl group of the aldehyde facilitates reactions with various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. researchgate.net

The aldehyde group of indole-3-carbaldehydes readily condenses with amines and hydrazines to form Schiff bases and hydrazones, respectively. researchgate.netekb.eg For instance, the reaction of 5-bromo-1H-indole-3-carbaldehyde with 3-methoxybenzoylhydrazone results in the formation of the corresponding hydrazone. researchgate.net These reactions are typically catalyzed by acid and are fundamental in the synthesis of various biologically active indole (B1671886) derivatives. ekb.eg

Interactive Data Table: Condensation Reactions with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product | Conditions | Reference |

| 1H-indole-3-carbaldehyde | Anisidine | Aldimine derivative | Alcohol, H+ | ekb.eg |

| 1H-indole-3-carbaldehyde | 2-Cyanoaniline | Aldimine derivative | Alcohol, H+ | ekb.eg |

| 1H-indole-3-carbaldehyde | Hydrazine derivatives | Hydrazones | Acid catalyst | ekb.eg |

| 5-bromo-1H-indole-3-carbaldehyde | 3-methoxybenzoylhydrazone | 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone | Not Specified | researchgate.net |

The Knoevenagel condensation is a key reaction for forming new carbon-carbon bonds at the C3 position. This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as imidazolidine-2,4-dione, in the presence of a base like triethylamine. amazonaws.com This method is utilized to synthesize α,β-unsaturated indole derivatives. amazonaws.com

Interactive Data Table: Knoevenagel Condensation Reactions

| Aldehyde Reactant | Active Methylene Compound | Product | Catalyst | Reference |

| 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives | Imidazolidine-2,4-dione | 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene} 1'H-indol-1'-yl-N- arylethanamide derivatives | Triethylamine | amazonaws.com |

| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Benzylidene malonate | Piperidine, AcOH | acs.org |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (5-bromo-7-fluoro-1H-indol-3-yl)methanol. This transformation is a crucial step in the synthesis of various indole derivatives, as the resulting alcohol can act as a precursor for further functionalization. nih.gov For example, the reduction of an oxime derivative of a similar indole compound using sodium cyanoborohydride and titanium trichloride (B1173362) catalysis yields a labile amine. beilstein-archives.org

Reactions at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring can be functionalized through alkylation and acylation reactions, which is often a necessary step to protect the N-H group or to introduce specific functionalities. ekb.eg

N-Alkylation and N-Acylation Strategies

N-alkylation of indole-3-carbaldehydes can be achieved using alkyl halides in the presence of a base. mdpi.com For instance, 1H-indole-3-carbaldehyde can be N-methylated using methyl iodide or N-benzylated using benzyl (B1604629) chloride with potassium carbonate as the base in a solvent mixture of acetonitrile (B52724) and DMF. mdpi.com Similarly, N-acylation can be performed with acylating agents like 3-chloroacetylchloride in the presence of triethylamine. derpharmachemica.com These reactions are crucial for creating a diverse range of N-substituted indole derivatives.

Interactive Data Table: N-Alkylation and N-Acylation Reactions

| Substrate | Reagent | Product | Conditions | Reference |

| 1H-indole-3-carbaldehyde | Methyl iodide | 1-methyl-1H-indole-3-carbaldehyde | K2CO3, CH3CN/DMF | mdpi.com |

| 1H-indole-3-carbaldehyde | Benzyl chloride | 1-benzyl-1H-indole-3-carbaldehyde | K2CO3, CH3CN/DMF | mdpi.com |

| 1H-indole-3-carbaldehyde | 3-chloro acetylchloride | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | Triethylamine | derpharmachemica.com |

Protecting Group Chemistry of the Indole Nitrogen

The presence of the N-H proton in the indole ring imparts both acidic and nucleophilic character, which can interfere with various synthetic transformations. nih.gov Therefore, the protection of the indole nitrogen is a crucial step in multi-step syntheses involving organometallic reagents or strongly basic conditions. nih.govscience.gov A protecting group serves to temporarily mask the reactivity of the N-H bond, preventing undesired side reactions, and can be removed later in the synthetic sequence to restore the original functionality. youtube.com

For indole derivatives like 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde, the choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its eventual removal. Common protecting groups for the indole nitrogen fall into two categories: electron-releasing groups and electron-withdrawing groups. nih.gov Electron-withdrawing groups, such as sulfonyl derivatives (e.g., tosyl, benzenesulfonyl) or carbamates (e.g., Boc), are frequently employed. These groups decrease the nucleophilicity of the indole ring and can influence the regioselectivity of certain reactions. For instance, N-acylation or N-sulfonation are common strategies to protect the indole nitrogen before attempting reactions that are sensitive to the acidic N-H proton. nih.gov The selection of a specific protecting group allows for tailored reactivity and can be critical for achieving high yields in complex synthetic pathways.

Halogen-Mediated Reactivity

The distinct electronic environments and positions of the bromine and fluorine atoms on the indole ring allow for selective, halogen-specific reactions. The bromine at the C5 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the fluorine at C7 presents a potential site for nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira involving bromine at C5)

The bromine atom at the C5 position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. core.ac.uk Among these, the Suzuki-Miyaura and Sonogashira reactions are particularly prominent for functionalizing bromo-substituted aromatic systems. nih.gov

The Suzuki-Miyaura coupling involves the reaction of the C5-bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency. smolecule.com

The Sonogashira coupling, on the other hand, enables the formation of a C-C triple bond by reacting the C5-bromoindole with a terminal alkyne. core.ac.uk This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. core.ac.uk It is an efficient method for synthesizing arylated alkynes, which are valuable intermediates in medicinal chemistry and materials science. nih.gov

| Bromo-Substrate | Boronic Acid | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ (15 mol%) | Ag₂CO₃ / MeCN | 81% | smolecule.com |

| 5-Bromosalicylaldehyde | Phenylboronic acid | Custom Pd(II) complex (0.01 mol%) | K₂CO₃ / EtOH/H₂O | High | masterorganicchemistry.com |

| Bromotryptophan derivative | Various arylboronic acids | Pd nanoparticle catalysts | Not specified | Not specified | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine (at C7)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. For this reaction to proceed, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.net

In the context of SNAr, fluorine is an exceptionally effective leaving group. Its high electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net This initial attack is the slow, rate-determining step of the reaction. The subsequent elimination of the fluoride (B91410) ion is rapid as it restores the aromaticity of the ring. nih.gov

However, the feasibility of an SNAr reaction at the C7-fluorine of this compound is questionable under standard conditions. The indole ring system is inherently electron-rich, which disfavors the formation of the negatively charged intermediate (a Meisenheimer complex) required for the SNAr mechanism. masterorganicchemistry.com While the molecule possesses electron-withdrawing bromo and carbaldehyde groups, their positions are not optimal for activating the C7 position towards nucleophilic attack. The carbaldehyde group at C3 is meta-like with respect to C7 and thus provides limited resonance stabilization to the intermediate. Therefore, while SNAr on 7-fluoroindoles is theoretically possible, it would likely require either a significant modification of the indole's electronic properties or the use of highly specialized reaction conditions, such as organic photoredox catalysis, which can facilitate SNAr on unactivated fluoroarenes. smolecule.com

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. For indole scaffolds, the aldehyde group at the C3 position can act as a directing group, enabling regioselective activation of specific C-H bonds on the benzene (B151609) portion of the molecule.

Regioselective C4-Arylation and Other C-H Activations

Research has demonstrated that the C3-carbaldehyde group on a free (N-H) indole can effectively direct palladium catalysts to functionalize the C4-H bond. This transformation typically involves the coupling of the indole with an iodoarene in the presence of a palladium catalyst and a suitable ligand. The reaction proceeds via a palladacycle intermediate where the aldehyde's oxygen atom coordinates to the palladium center, positioning it in close proximity to the C4-H bond for activation.

This methodology allows for the synthesis of a variety of C4-arylated indole-3-carbaldehydes, which are precursors to valuable chemical structures, including functionalized natural products. The reaction conditions are generally tolerant of various functional groups on the incoming aryl iodide, including both electron-donating and electron-withdrawing substituents.

| Indole Substrate | Aryl Iodide | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | 4-Iodotoluene | Pd(OAc)₂ / NaOAc | Toluene, 130 °C, 3-24 h | Good to Excellent | |

| 1H-Indole-3-carbaldehyde | 1-Bromo-4-iodobenzene | Pd(OAc)₂ / NaOAc | Toluene, 130 °C, 3-24 h | 53-80% | |

| 7-Fluoro-1H-indole-3-carbaldehyde | Various Iodoarenes | Pd(II) catalyst system | 130 °C, 3-24 h | Good |

Influence of Halogen Substituents on C-H Reactivity

The halogen substituents at the C5 and C7 positions of the indole ring significantly influence the electronic properties of the scaffold and thus its reactivity in C-H functionalization reactions. The fluorine atom at C7 is strongly electron-withdrawing via an inductive effect, which lowers the electron density of the benzene ring. Similarly, the bromine at C5 also acts as an electron-withdrawing group.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5-Bromo-7-fluoro-1h-indole-3-carbaldehyde, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in a given environment. This information is crucial for establishing the connectivity of protons within the indole (B1671886) ring and the aldehyde group. Furthermore, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those in the aromatic system and the carbonyl group of the carbaldehyde. The chemical shifts in both ¹H and ¹³C NMR would be significantly influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption peak would be anticipated in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. Additionally, the N-H stretching vibration of the indole ring would likely appear as a distinct band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde would also be present. The presence of C-Br and C-F bonds would result in characteristic absorptions in the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern would provide valuable information about the stability of different parts of the molecule and would likely involve the loss of the formyl group (CHO) and other characteristic fragments.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-Bromo-7-fluoro-1h-indole-3-carbaldehyde, these calculations provide a foundational understanding of its intrinsic properties.

The optimized molecular geometry, obtained through methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), reveals precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the bromo, fluoro, and carbaldehyde substituents on the indole (B1671886) scaffold.

Table 1: Calculated Geometric and Electronic Properties of this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations, as specific published data for this compound is not available.)

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C5-Br | 1.895 |

| C7-F | 1.358 |

| C3-C(aldehyde) | 1.462 |

| C(aldehyde)=O | 1.215 |

| **Bond Angles (°) ** | |

| C4-C5-Br | 119.8 |

| C6-C7-F | 118.5 |

| C2-C3-C(aldehyde) | 125.4 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap | 4.42 |

| Dipole Moment (Debye) | 3.78 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for unraveling the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how this compound participates in chemical transformations.

For instance, in nucleophilic addition reactions at the carbaldehyde group, computational models can predict the preferred trajectory of the incoming nucleophile and the energetics of tetrahedral intermediate formation. Similarly, for electrophilic aromatic substitution on the indole ring, calculations can determine the relative activation barriers for substitution at different positions, thus predicting the regioselectivity of the reaction. The presence of the bromo and fluoro substituents significantly influences the electron density distribution in the indole ring, and computational studies can quantify this effect on the reaction pathways.

Prediction of Reactivity and Selectivity in Derivatization

The ability to predict the reactivity and selectivity of a molecule is a significant advantage in planning synthetic routes. Computational chemistry provides several descriptors that correlate well with experimental observations. For this compound, these descriptors can guide its derivatization.

Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. The MEP surface visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbaldehyde group is expected to be a region of high negative potential, making it a likely site for protonation or coordination to Lewis acids. Conversely, the aldehydic carbon and the aromatic protons would be in regions of positive potential, indicating their susceptibility to nucleophilic and deprotonation reactions, respectively.

Fukui functions can also be calculated to predict the local reactivity. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most probable sites for nucleophilic and electrophilic attack.

Conformational Analysis and Stability Studies

By rotating the C3-C(aldehyde) bond, a potential energy profile can be generated. This profile reveals the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). It is generally expected that the conformer where the aldehyde group is coplanar with the indole ring will be the most stable due to extended conjugation. However, steric interactions with the adjacent C4-H bond can influence the precise orientation. Computational studies can quantify the relative energies of different conformers and the rotational barriers.

Table 2: Relative Energies of Conformers of this compound (Note: The following data is illustrative and represents typical values that would be obtained from conformational analysis, as specific published data for this compound is not available.)

| Conformer (Dihedral Angle C2-C3-C(ald)-O) | Relative Energy (kcal/mol) | Stability |

| 0° (syn-periplanar) | 1.2 | Metastable |

| 180° (anti-periplanar) | 0.0 | Most Stable |

| Rotational Barrier (Transition State at ~90°) | 4.5 | - |

These computational stability studies are crucial for understanding how the molecule might interact with biological targets, as the preferred conformation can significantly impact binding affinity.

Applications and Role As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

5-Bromo-7-fluoro-1h-indole-3-carbaldehyde serves as a key starting material for the synthesis of more complex molecular architectures. A notable application is its use as an intermediate in the preparation of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives. These resulting compounds are recognized for their potential as kinase inhibitors, a class of molecules often targeted in drug discovery for various diseases.

Building Block for Heterocyclic Compound Libraries

Due to its functionalized nature, this compound is a suitable building block for the generation of heterocyclic compound libraries. The aldehyde group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse molecular fragments.

In the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives, for instance, the core structure derived from this compound can be further modified. The bromine atom on the indole (B1671886) ring is particularly useful as it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the systematic introduction of a wide range of substituents at this position, enabling the creation of a library of related compounds with varied structural features. Such libraries are instrumental in structure-activity relationship (SAR) studies during the drug discovery process, helping to identify compounds with optimized potency and selectivity.

Intermediate in the Development of Targeted Chemical Entities (General Scope)

The role of this compound as an intermediate extends to the broader development of targeted chemical entities. The indole scaffold itself is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The addition of bromo and fluoro atoms can enhance properties such as metabolic stability, binding affinity, and cell permeability.

As demonstrated in its use for synthesizing kinase inhibitors, this compound provides a robust platform for creating molecules designed to interact with specific biological targets. The pyrazolo[1,5-a]pyrimidine (B1248293) core, for which it is a precursor, is a key pharmacophore in many kinase inhibitors. By utilizing this compound, medicinal chemists can efficiently construct complex molecules that combine the favorable properties of the substituted indole with the target-binding capabilities of other heterocyclic systems. This makes it a valuable tool in the rational design and synthesis of new potential therapeutic agents.

Application of Indole Derivatives in Materials Science (e.g., dyes, OLEDs, DSSCs)

While the broader class of indole derivatives has found applications in materials science, for example as components of dyes for dye-sensitized solar cells (DSSCs) or as materials for organic light-emitting diodes (OLEDs), there is currently no specific information in the scientific literature detailing the use of this compound or its direct derivatives in these applications. The electron-rich nature of the indole ring system is a key feature for these applications, but the specific utility of this di-halogenated indole carbaldehyde in materials science has not been reported.

Future Perspectives and Challenges in Research

Development of Novel and Efficient Synthetic Routes for Substituted Indoles

The synthesis of indole (B1671886) derivatives is a cornerstone of heterocyclic chemistry, with many classic methods like the Fischer, Bischler, and Vilsmeier-Haack reactions being widely used. researchgate.netdiva-portal.orgchemicalbook.com The Vilsmeier-Haack reaction, for instance, is a common and applicable method for the formylation of indoles to produce indole-3-carbaldehydes. chemicalbook.comgoogle.com However, the demand for structurally complex and diverse indole libraries for drug discovery necessitates the development of more efficient, sustainable, and versatile synthetic strategies.

Exploration of Undiscovered Reactivity Patterns of 5-Bromo-7-fluoro-1H-indole-3-carbaldehyde

The reactivity of this compound is dictated by its distinct functional groups: the indole core, the aldehyde, and the halogen substituents. While the aldehyde group's reactivity for condensations and oxidations is well-understood, its interplay with the electronically modified indole ring offers fertile ground for investigation. derpharmachemica.comwikipedia.org The electron-withdrawing nature of the fluorine, bromine, and aldehyde groups deactivates the benzene (B151609) portion of the indole ring towards typical electrophilic substitution, suggesting that alternative activation methods may be required for further functionalization.

A key area for future exploration is leveraging the bromine atom at the C5 position as a synthetic handle. This site is ideal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Such reactions would enable the introduction of a wide array of substituents (aryl, alkyl, alkynyl groups), dramatically expanding the chemical space accessible from this starting material. Furthermore, understanding the regioselectivity of nucleophilic additions to the indole ring, a less common reaction type for indoles, could be influenced by the unique electronic properties conferred by the halogen substituents, potentially leading to novel molecular scaffolds. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including safety, reproducibility, and scalability. Flow chemistry is emerging as a transformative technology for the synthesis of indole derivatives. mdpi.comnih.gov By conducting reactions in continuous-flow reactors, researchers can achieve precise control over parameters like temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.orglabmanager.com The efficient gas-liquid mixing in flow reactors is particularly advantageous for reactions involving gaseous reagents. galchimia.com Several established indole syntheses, including the Fischer and Heumann methods, have been successfully adapted to flow processes, demonstrating the potential for scalable and efficient production. mdpi.comacs.org

Coupling flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of indole derivatives. nih.govrsc.orgresearchgate.net Automated systems using technologies like acoustic droplet ejection can perform nanomole-scale reactions in high-throughput formats, allowing for the rapid screening of reaction conditions and the generation of large compound libraries. nih.govnih.gov This integration would be invaluable for exploring the reactivity of this compound and for systematically synthesizing a diverse set of derivatives for biological screening. researchgate.net This approach not only speeds up the research cycle but also minimizes resource and solvent consumption. rsc.org

Advanced Computational Approaches for Rational Molecular Design and Reaction Optimization

Computational chemistry provides powerful tools for accelerating the drug discovery process and optimizing synthetic reactions. nih.gov For derivatives of this compound, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can guide the rational design of new compounds with enhanced biological activity. rsc.orgnih.govresearchgate.net By simulating the interaction of indole derivatives with protein targets, researchers can predict binding affinities and mechanisms of action, prioritizing the synthesis of the most promising candidates. nih.govmdpi.com

Beyond ligand design, computational approaches are increasingly used to understand and predict chemical reactivity. nih.gov Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict the stability of intermediates, and explain the origins of regioselectivity in nucleophilic additions to indolynes. nih.gov For a molecule like this compound, computational studies can predict how the electronic properties of the substituents will influence its reactivity in cross-coupling reactions or electrophilic substitutions. This predictive power allows chemists to select optimal reaction conditions, minimize trial-and-error experimentation, and design more efficient synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.